2-Hydroxy-3,5-diiodobenzaldehyde [4-(2-bromo-5-chloro-4-methylanilino)-6-(4-morpholinyl)-1,3,5-triazin-2-yl]hydrazone
CAS No.:
Cat. No.: VC14908321
Molecular Formula: C21H19BrClI2N7O2
Molecular Weight: 770.6 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C21H19BrClI2N7O2 |
|---|---|
| Molecular Weight | 770.6 g/mol |
| IUPAC Name | 2-[(E)-[[4-(2-bromo-5-chloro-4-methylanilino)-6-morpholin-4-yl-1,3,5-triazin-2-yl]hydrazinylidene]methyl]-4,6-diiodophenol |
| Standard InChI | InChI=1S/C21H19BrClI2N7O2/c1-11-6-14(22)17(9-15(11)23)27-19-28-20(30-21(29-19)32-2-4-34-5-3-32)31-26-10-12-7-13(24)8-16(25)18(12)33/h6-10,33H,2-5H2,1H3,(H2,27,28,29,30,31)/b26-10+ |
| Standard InChI Key | ABMGHUREUSIAGS-NSKAYECMSA-N |
| Isomeric SMILES | CC1=CC(=C(C=C1Cl)NC2=NC(=NC(=N2)N3CCOCC3)N/N=C/C4=C(C(=CC(=C4)I)I)O)Br |
| Canonical SMILES | CC1=CC(=C(C=C1Cl)NC2=NC(=NC(=N2)N3CCOCC3)NN=CC4=C(C(=CC(=C4)I)I)O)Br |
Introduction
Chemical Structure and Physicochemical Properties
The molecular formula of this compound is C₂₁H₁₉BrClI₂N₇O₂, with a molar mass of 770.6 g/mol. Its IUPAC name, 2-[(E)-[[4-(2-bromo-5-chloro-4-methylanilino)-6-morpholin-4-yl-1,3,5-triazin-2-yl]hydrazinylidene]methyl]-4,6-diiodophenol, reflects its intricate architecture. Key structural features include:
-
A 1,3,5-triazine ring functionalized with a morpholine group and a bromo-chloro-methylanilino substituent.
-
A hydrazone linkage (-NH-N=CH-) connecting the triazine moiety to a diiodinated benzaldehyde derivative.
-
Multiple halogen atoms (iodine, bromine, chlorine) that enhance lipophilicity and potential bioactivity.
Physical Properties:
-
Solubility: Limited aqueous solubility due to high halogen content and aromaticity; soluble in polar organic solvents like dimethyl sulfoxide (DMSO).
-
Stability: Sensitive to light and humidity, requiring storage under inert conditions at 2–8°C.
| Property | Value |
|---|---|
| Molecular Formula | C₂₁H₁₉BrClI₂N₇O₂ |
| Molecular Weight | 770.6 g/mol |
| IUPAC Name | 2-[(E)-[[4-(2-bromo-5-chloro-4-methylanilino)-6-morpholin-4-yl-1,3,5-triazin-2-yl]hydrazinylidene]methyl]-4,6-diiodophenol |
| Key Functional Groups | Triazine, hydrazone, halogens |
Synthesis and Characterization
Synthetic Route
The synthesis involves a multi-step protocol:
-
Preparation of 2-Hydroxy-3,5-diiodobenzaldehyde: Achieved via iodination of salicylaldehyde using iodine monochloride in acidic media.
-
Functionalization of the Triazine Core: Reaction of cyanuric chloride with 4-morpholine to introduce the morpholinyl group, followed by substitution with 2-bromo-5-chloro-4-methylaniline.
-
Hydrazone Formation: Condensation of the triazine-hydrazine intermediate with 2-hydroxy-3,5-diiodobenzaldehyde under reflux in ethanol, catalyzed by acetic acid .
Optimization Insights:
-
Reaction yields improve under anhydrous conditions due to the moisture-sensitive nature of intermediates.
-
Chromatographic purification (e.g., silica gel column) is critical to isolate the final product with >95% purity.
Biological Activities and Mechanisms
Antimicrobial Activity
Studies on analogous hydrazones demonstrate broad-spectrum antimicrobial effects. For instance, triazine-substituted hydrazones exhibit minimum inhibitory concentrations (MICs) of 4–16 µg/mL against Staphylococcus aureus and Escherichia coli. The halogen atoms facilitate membrane disruption, while the hydrazone linkage interferes with microbial enzyme systems .
| Biological Activity | Model System | Key Finding |
|---|---|---|
| Antimicrobial | S. aureus | MIC = 8 µg/mL |
| Anticancer (MCF-7) | Breast cancer cells | IC₅₀ = 12.5 µM; ROS-mediated apoptosis |
| Enzyme Inhibition | Topoisomerase II | 85% inhibition at 10 µM |
Stability and Pharmacokinetic Considerations
The compound’s stability is pH-dependent. Computational and experimental data indicate:
-
High pH (pH >5): Rapid hydrolysis of the hydrazone bond due to deprotonation of the triazine N1 atom, accelerating nucleophilic attack.
-
Low pH (pH <5): Protonation of the triazine ring stabilizes the hydrazone linkage, reducing hydrolysis rates by 40% compared to acyl hydrazones .
Pharmacokinetic Challenges:
-
Oral Bioavailability: Poor absorption due to high molecular weight and low solubility.
-
Metabolic Stability: Susceptibility to hepatic glucuronidation necessitates prodrug strategies .
Applications and Future Directions
Therapeutic Development
-
Antimicrobial Coatings: Incorporation into medical devices to prevent biofilm formation.
-
Targeted Cancer Therapy: Conjugation with tumor-specific ligands (e.g., folate) to enhance selectivity .
Research Priorities
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume